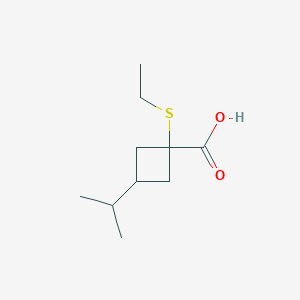
4-(3-Phenylphenyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylphenyl)benzaldehyde is an aromatic aldehyde with a complex structure consisting of three benzene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of corresponding alcohols or hydrocarbons. For example, the oxidation of 4-(3-Phenylphenyl)benzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide can yield the desired aldehyde. These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions: 4-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-(3-Phenylphenyl)benzoic acid.
Reduction: 4-(3-Phenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(3-Phenylphenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, fragrances, and materials with unique properties.
作用机制
The mechanism of action of 4-(3-Phenylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Phenylbenzaldehyde: Similar structure but with only two benzene rings.
Biphenylcarboxaldehyde: Another related compound with two benzene rings and an aldehyde group.
Uniqueness: 4-(3-Phenylphenyl)benzaldehyde is unique due to its three benzene rings, which confer distinct chemical properties and reactivity compared to simpler aromatic aldehydes. This complexity allows for a broader range of applications and interactions in chemical and biological systems.
属性
分子式 |
C19H14O |
|---|---|
分子量 |
258.3 g/mol |
IUPAC 名称 |
4-(3-phenylphenyl)benzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-15-9-11-17(12-10-15)19-8-4-7-18(13-19)16-5-2-1-3-6-16/h1-14H |
InChI 键 |
HTTSTVINKZZNMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)






